Glycidyl Oleate-d5 chemical properties and synthesis
Glycidyl Oleate-d5 chemical properties and synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycidyl Oleate-d5 is a deuterated stable isotope-labeled version of Glycidyl Oleate. It serves as an invaluable analytical tool, primarily utilized as an internal standard in chromatography-based analyses, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS).[1][2] Its deuteration provides a distinct mass difference from its unlabeled counterpart, allowing for precise quantification in complex matrices. This technical guide provides a comprehensive overview of the chemical properties, a plausible synthesis route, and the potential biological relevance of Glycidyl Oleate-d5.
Chemical Properties
Glycidyl Oleate-d5 is characterized by the incorporation of five deuterium atoms in the glycidyl moiety. This isotopic labeling is crucial for its function as an internal standard. The key chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | [dideuterio-(2,3,3-trideuteriooxiran-2-yl)methyl] (Z)-octadec-9-enoate | [3] |
| Synonyms | 2-Oxiranyl-2,3,3-d3-methyl-d2 (9Z)-9-octadecenoate, Oleic acid-glycidyl ester D5 | [1] |
| CAS Number | 1426395-63-2 | [1] |
| Molecular Formula | C₂₁H₃₃D₅O₃ | [2] |
| Molecular Weight | 343.56 g/mol | [1][2] |
| Purity | >95% (GC) | [2] |
| Physical State | Neat | [2] |
| Storage Temperature | -20°C | [2] |
Synthesis of Glycidyl Oleate-d5
While specific, proprietary synthesis protocols for commercially available Glycidyl Oleate-d5 are not publicly disclosed, a plausible synthetic route can be devised based on established principles of organic chemistry. The most direct approach involves the esterification of oleic acid with a deuterated glycidol or a related deuterated three-carbon epoxide synthon, such as epichlorohydrin-d5.
Plausible Synthetic Pathway: Esterification of Oleic Acid with Epichlorohydrin-d5
This method involves a two-step process: the reaction of oleic acid with deuterated epichlorohydrin to form a chlorohydrin ester, followed by an intramolecular cyclization to yield the desired glycidyl ester.
Step 1: Formation of 3-chloro-2-hydroxypropyl oleate-d5
Oleic acid is reacted with an excess of epichlorohydrin-d5 in the presence of a catalyst. Anion exchange resins can be effective catalysts for this type of reaction. The reaction proceeds via the opening of the epoxide ring by the carboxylic acid.
Step 2: Intramolecular Cyclization (Epoxidation)
The resulting chlorohydrin intermediate is then treated with a base (e.g., sodium hydroxide) to facilitate an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, and the resulting alkoxide attacks the carbon bearing the chlorine atom, displacing it to form the epoxide ring of Glycidyl Oleate-d5.
Figure 1. Plausible synthesis pathway for Glycidyl Oleate-d5.
Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol for the synthesis of Glycidyl Oleate-d5 based on the pathway described above.
Materials:
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Oleic Acid (high purity)
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Epichlorohydrin-d5
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Anion exchange resin (e.g., Purolite A-500)
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Sodium Hydroxide
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Anhydrous solvent (e.g., toluene)
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Drying agent (e.g., anhydrous sodium sulfate)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Esterification:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve oleic acid in a suitable anhydrous solvent.
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Add a molar excess of epichlorohydrin-d5 and the anion exchange resin catalyst.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Once the reaction is complete, cool the mixture and filter to remove the catalyst.
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Remove the solvent and excess epichlorohydrin-d5 under reduced pressure to obtain the crude chlorohydrin ester intermediate.
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Cyclization:
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Dissolve the crude intermediate in a suitable solvent.
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Slowly add a solution of sodium hydroxide in water or alcohol at room temperature with vigorous stirring.
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Continue stirring for several hours until TLC analysis indicates the complete conversion of the intermediate to the final product.
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Extract the product with a non-polar organic solvent.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purification:
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Purify the crude Glycidyl Oleate-d5 by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
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Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Glycidyl Oleate-d5 as an oil.
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Biological Significance and Signaling Pathways
Glycidyl Oleate-d5 itself is primarily used as an analytical standard and is not expected to have direct biological activity that differs from its non-deuterated counterpart. The biological significance of glycidyl esters, in general, stems from their in vivo hydrolysis to glycidol.
Glycidol is classified as a "probable human carcinogen" (Group 2A) by the International Agency for Research on Cancer (IARC). Its toxicity is linked to its ability to alkylate proteins and DNA.
One area of potential biological interaction for Glycidyl Oleate is related to lysophosphatidic acid (LPA) signaling. Labeled Glycidyl Oleate has been used in the preparation of lysophosphatidic acid analogs which are agonists of the Edg2 (LPA1) receptor. LPA is a signaling phospholipid that regulates a wide range of cellular processes, including cell proliferation, migration, and survival, through its interaction with specific G protein-coupled receptors.
Figure 2. Potential biological pathways related to Glycidyl Oleate.
Experimental Workflow for Analysis
Glycidyl Oleate-d5 is instrumental in the quantitative analysis of glycidyl esters in various samples, particularly in food matrices where these compounds can form during processing at high temperatures.
Figure 3. A typical experimental workflow for the analysis of glycidyl esters.
Conclusion
Glycidyl Oleate-d5 is a critical analytical reagent for the accurate quantification of glycidyl esters. Understanding its chemical properties and a plausible synthesis route is essential for its effective application in research and quality control. While its direct biological activity is limited, its hydrolysis product, glycidol, and its potential connection to LPA signaling pathways highlight the importance of monitoring glycidyl esters in consumer products. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this important stable isotope-labeled compound.
